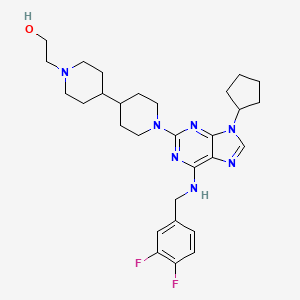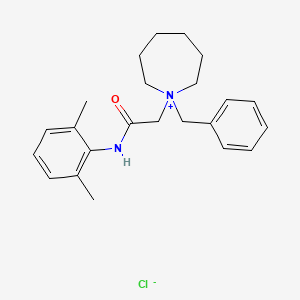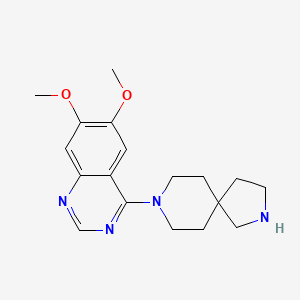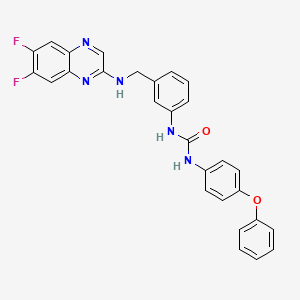
D-Sorbitol-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Sorbitol-d2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolic pathways and interactions of the compound without altering its chemical properties significantly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Sorbitol-d2 is synthesized through the catalytic hydrogenation of D-glucose in the presence of deuterium gas. The reaction typically involves a metallic catalyst such as ruthenium or nickel supported on a carrier like titanium dioxide. The process is carried out under high pressure and moderate temperature to ensure complete conversion of D-glucose to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a continuous-flow hydrogenation process. This method enhances the yield and efficiency of the reaction. The reaction conditions are optimized to achieve high selectivity and conversion rates, with temperatures around 100°C and pressures up to 8 MPa. The use of a continuous-flow reactor allows for better control over the reaction parameters and minimizes catalyst deactivation .
Análisis De Reacciones Químicas
Types of Reactions: D-Sorbitol-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of D-glucose to this compound involves hydrogen gas and a metallic catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups under specific conditions, although this is less common.
Major Products:
Oxidation: D-fructose-d2
Reduction: this compound (from D-glucose)
Substitution: Various deuterated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: D-Sorbitol-d2 is used as a tracer in metabolic studies to understand the pathways and interactions of sorbitol in biological systems. Its deuterium labeling allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is employed to study the metabolism of sorbitol in organisms. It helps in elucidating the role of sorbitol in cellular processes and its conversion to other metabolites .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sorbitol-based drugs. Its stable isotope labeling provides accurate data on the drug’s behavior in the body .
Industry: In the industrial sector, this compound is utilized as a stabilizing excipient, sweetener, humectant, and thickener in various formulations. Its deuterium labeling ensures that it does not interfere with the product’s properties while allowing for detailed analysis .
Mecanismo De Acción
D-Sorbitol-d2 exerts its effects primarily through its role as a sugar alcohol. It is slowly metabolized in the body, minimizing the impact on insulin levels. In the large intestine, it draws water into the lumen, stimulating bowel movements and acting as a laxative . The deuterium labeling does not significantly alter its mechanism of action but allows for precise tracking in metabolic studies.
Comparación Con Compuestos Similares
Sorbitol: A non-deuterated form of D-Sorbitol-d2, commonly used as a sweetener and humectant.
D-Glucitol: Another name for sorbitol, emphasizing its derivation from glucose.
Isosorbide: A diol derived from sorbitol through dehydration reactions, used in various industrial applications.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic studies without altering its chemical properties. This makes it an invaluable tool in research and industrial applications where precise tracking and analysis are required .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0 |
Clave InChI |
FBPFZTCFMRRESA-SIAWFSHJSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


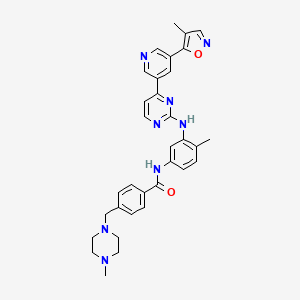
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)
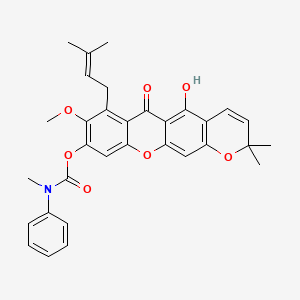

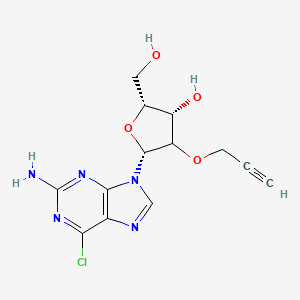
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
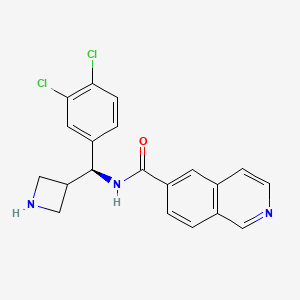
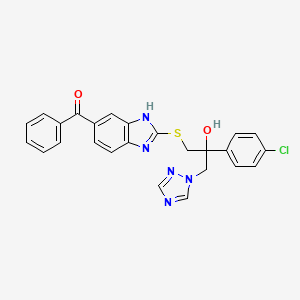
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
